Casuarinin

Description

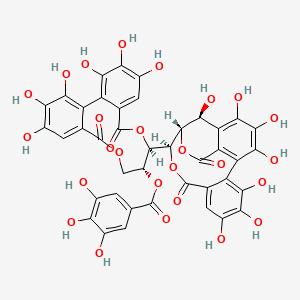

Structure

2D Structure

Properties

Molecular Formula |

C41H28O26 |

|---|---|

Molecular Weight |

936.6 g/mol |

IUPAC Name |

[(10R,11R)-10-[(14R,15S,19S)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C41H28O26/c42-11-1-7(2-12(43)23(11)47)37(58)64-16-6-63-38(59)8-3-13(44)24(48)27(51)17(8)18-9(4-14(45)25(49)28(18)52)39(60)65-34(16)36-35-32(56)22-21(41(62)66-35)20(30(54)33(57)31(22)55)19-10(40(61)67-36)5-15(46)26(50)29(19)53/h1-5,16,32,34-36,42-57H,6H2/t16-,32+,34-,35+,36+/m1/s1 |

InChI Key |

MMQXBTULXAEKQE-VSLJGAQWSA-N |

SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Isomeric SMILES |

C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H]5[C@H](C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Canonical SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Synonyms |

casuarinin |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Casuarinin?

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Casuarinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a C-glycosidic ellagitannin, a class of hydrolyzable tannins found in various plant species, including Casuarina stricta, Terminalia arjuna, and the pericarp of pomegranates (Punica granatum).[1][2] It is recognized for its significant biological activities, including antioxidant, anti-cancer, and neuroprotective effects. Structurally, this compound is an isomer of casuarictin (B1680760) and is characterized by an open-chain glucose core esterified with two hexahydroxydiphenoyl (HHDP) groups and one galloyl group.[1][2][3] A key feature is the C-glycosidic bond between the glucose moiety and one of the HHDP groups.[4] This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, spectroscopic data, a summary of its total synthesis, and an examination of its molecular mechanisms of action in cancer and neuronal cells.

Chemical Structure and Properties

This compound is a complex polyphenolic compound belonging to the ellagitannin family. Its structure is distinguished by an open-chain glucose core, a feature that arises from the opening of the pyranose ring during its biosynthesis in plants.[1][4]

Structural Identification

-

IUPAC Name : [(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.0⁵,¹⁸.0⁶,¹¹]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.0²,⁷]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate[7]

-

Classification : Hydrolyzable Tannin (Ellagitannin)[8]

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. Most of these values are computationally predicted and serve as a guideline for experimental design.

| Property | Value | Source |

| Water Solubility | 2.21 g/L | ALOGPS[8] |

| logP | 2.91 | ALOGPS[8] |

| Polar Surface Area | 455.18 Ų | ChemAxon[8] |

| Hydrogen Bond Donors | 16 | ChemAxon[8] |

| Hydrogen Bond Acceptors | 21 | ChemAxon[8] |

| Rotatable Bond Count | 4 | ChemAxon[8] |

| pKa (Strongest Acidic) | 7.31 | ChemAxon[8] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).[2][3][9][10] The ¹H and ¹³C NMR spectral data are crucial for its identification.

Table of ¹³C and ¹H NMR Spectral Data for this compound (in Methanol-d₄)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (J in Hz) |

| Glucose Moiety | ||

| 1 | 74.2 | 5.59 (d, J=5.0) |

| 2 | 73.0 | 5.15 (t, J=5.0) |

| 3 | 76.5 | 4.88 (t, J=5.0) |

| 4 | 69.8 | 4.75 (dd, J=9.0, 5.0) |

| 5 | 75.1 | 5.35 (m) |

| 6a | 64.1 | 4.45 (dd, J=12.0, 3.0) |

| 6b | 64.1 | 4.05 (dd, J=12.0, 1.5) |

| Galloyl Group | ||

| 1' | 121.8 | - |

| 2', 6' | 110.4 | 7.05 (s) |

| 3', 5' | 146.5 | - |

| 4' | 140.1 | - |

| C=O | 167.2 | - |

| HHDP Group 1 | ||

| Aromatic CH | 107.9 | 6.71 (s) |

| Aromatic CH | 107.5 | 6.42 (s) |

| HHDP Group 2 | ||

| Aromatic CH | 108.2 | 6.51 (s) |

| Note: This is a representative summary based on published data. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions. Data compiled from references.[2][10] |

Experimental Protocols

Total Synthesis of this compound

The first total synthesis of this compound was reported by Wakamori et al. in 2020, providing a method to access this complex molecule for further study.[4][11]

Synthetic Strategy Overview:

The synthesis is based on a biomimetic approach, recognizing that pedunculagin (B3056322) is a key intermediate in the natural biosynthesis of this compound.[12] The core challenge is the stereoselective construction of the C-glycosidic bond and the formation of the two (S)-hexahydroxydiphenoyl (HHDP) groups.

Key Methodological Steps:

-

Starting Material: The synthesis commences from a suitably protected D-glucose derivative.

-

Formation of HHDP Groups: The (S)-HHDP groups are formed via intramolecular oxidative aryl-aryl coupling of two adjacent galloyl groups. A common method employs a CuCl₂ and n-butylamine complex to mediate this coupling with high stereoselectivity.[13]

-

Glucopyranose Ring Opening: A critical step involves the opening of the glucose pyranose ring. The reported synthesis utilizes a benzyl (B1604629) oxime group, which serves as a scaffold to facilitate this transformation.[4]

-

C-Glycosylation: The C-glycosidic bond between the open-chain glucose C-1 and a benzene (B151609) ring of an HHDP precursor is formed via a Friedel-Crafts-type reaction under acidic conditions. The use of the benzyl oxime scaffold allows for complete stereoselectivity in this step.[4]

-

Final Deprotection: The synthesis is completed by the hydrogenolytic removal of benzyl protecting groups to yield the final natural product, this compound.[4]

The workflow for this synthesis can be visualized as follows:

Cell Culture and Viability Assay

This protocol describes a general method for assessing the antiproliferative effects of this compound on cancer cell lines, such as MCF-7 (human breast adenocarcinoma).[7][8]

-

Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Viability Assessment (MTT Assay): After a set incubation period (e.g., 48-72 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating several key signaling pathways, particularly those involved in apoptosis, cell cycle regulation, and oxidative stress.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

In human breast (MCF-7) and non-small cell lung (A549) cancer cells, this compound induces G0/G1 phase cell cycle arrest and apoptosis through a p53-dependent mechanism.[1][8] It upregulates the cyclin-dependent kinase inhibitor p21/WAF1. Concurrently, it activates the extrinsic apoptosis pathway by increasing the expression of the Fas receptor (APO-1) and its ligands (mFasL and sFasL), leading to the activation of caspase-8.[5][8]

Neuroprotection via Inhibition of Oxidative Stress

In neuronal cells, such as the HT22 murine hippocampal cell line, this compound demonstrates neuroprotective effects against glutamate-induced toxicity.[14] Glutamate induces oxidative stress by increasing intracellular reactive oxygen species (ROS). This compound counteracts this by inhibiting ROS production. This, in turn, prevents the downstream activation of stress-related mitogen-activated protein kinases (MAPKs), specifically p38 and ERK1/2, thereby blocking the apoptotic cascade.[14]

Conclusion

This compound is a structurally complex ellagitannin with significant potential in drug development, particularly in oncology and neuropharmacology. Its well-defined chemical structure, characterized by a C-glycosidic linkage and multiple chiral centers, presents both a synthetic challenge and an opportunity for structure-activity relationship studies. The elucidation of its mechanisms of action, involving the modulation of p53, Fas/FasL, and MAPK signaling pathways, provides a solid foundation for its consideration as a therapeutic lead. The successful total synthesis of this compound now paves the way for the generation of analogs and further preclinical investigation into its promising biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Anti-Candida Targets and Cytotoxicity of this compound Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 10. Lemon Myrtle (Backhousia citriodora) Extract and Its Active Compound, this compound, Activate Skeletal Muscle Satellite Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total Synthesis of this compound. | Semantic Scholar [semanticscholar.org]

- 12. Symposium on the Chemistry of Natural Products, symposium papers [jstage.jst.go.jp]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Protective effect of this compound against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Casuarinin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarinin, a prominent member of the ellagitannin family, exhibits a wide range of biological activities, making it a compound of significant interest for pharmaceutical research and development. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, detailing the enzymatic conversions from early precursors to the final complex structure. This document outlines the core biochemical reactions, presents available quantitative data, describes detailed experimental protocols for key analytical methods, and visualizes the intricate signaling networks that regulate its production.

Introduction

This compound is a C-glucosidic ellagitannin found in various plant species, including those of the Casuarina and Stachyurus genera[1]. Ellagitannins are a class of hydrolyzable tannins characterized by the presence of one or more hexahydroxydiphenoyl (HHDP) units esterified to a polyol, typically glucose. The unique structural features of this compound, including its open-chain glucose core, contribute to its diverse pharmacological properties, such as antioxidant, anti-inflammatory, and potential anticancer activities. Understanding the biosynthesis of this complex molecule is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the shikimate pathway and culminates in a series of oxidative reactions and structural rearrangements. The pathway can be broadly divided into three major stages:

-

Formation of the Precursor, Pentagalloylglucose (PGG): The journey begins with the synthesis of gallic acid, a product of the shikimate pathway. Gallic acid is then sequentially esterified to a glucose molecule to form 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), the central precursor for all hydrolyzable tannins[2].

-

Oxidative Elaboration to Casuarictin and Pedunculagin (B3056322): PGG undergoes oxidative dehydrogenation, a critical step catalyzed by laccase-like enzymes, to form tellimagrandin II and subsequently casuarictin[3]. Casuarictin is then converted to pedunculagin through the loss of a galloyl group[4].

-

Formation of this compound via Glucose Ring Opening: The final and most distinctive stage involves the opening of the pyranose ring of the glucose moiety in pedunculagin. This structural rearrangement leads to the formation of the characteristic open-chain glucose core of this compound and related compounds like casuariin (B1255675) and castalagin[3].

Quantitative Data

While comprehensive quantitative data for every step of the this compound pathway remains an active area of research, some key parameters have been reported for related processes.

| Enzyme/Process | Substrate(s) | Product(s) | Km | Vmax | Yield | Organism/Tissue | Reference |

| Galloyltransferase | β-Glucogallin, Galloyl-CoA | Di-, Tri-galloylglucose | - | - | - | Rhus typhina leaves | [5] |

| Laccase | Tellimagrandin II | Cornusiin E (a dimeric ellagitannin) | - | - | - | Tellima grandiflora leaves | [2] |

| Carboxylesterase (CXE) | Casuarictin | Pedunculagin | - | - | - | Fragaria × ananassa | [6] |

Note: Specific kinetic data for the enzymes directly involved in the final steps of this compound biosynthesis are not yet fully elucidated and represent a key area for future investigation.

Experimental Protocols

Extraction and Purification of Enzymes

A general protocol for the purification of enzymes involved in tannin biosynthesis, such as galloyltransferases and laccases, typically involves several chromatographic steps.

Protocol 4.1.1: General Enzyme Purification Workflow

-

Crude Extract Preparation:

-

Homogenize fresh plant tissue (e.g., young leaves of Casuarina or Stachyurus species) in a suitable extraction buffer (e.g., phosphate (B84403) buffer, pH 7.0, containing protease inhibitors and polyvinylpyrrolidone).

-

Centrifuge the homogenate to remove cell debris.

-

-

Ammonium (B1175870) Sulfate Precipitation:

-

Fractionally precipitate proteins from the crude extract using increasing concentrations of ammonium sulfate.

-

-

Chromatography:

-

Ion-Exchange Chromatography: Separate proteins based on their net charge using a DEAE-cellulose or similar column.

-

Hydrophobic Interaction Chromatography: Further purify the enzyme based on its hydrophobicity.

-

Size-Exclusion Chromatography (Gel Filtration): Separate proteins based on their molecular size to achieve final purification.

-

Enzyme Assays

Protocol 4.2.1: Laccase Activity Assay

This assay is based on the oxidation of a chromogenic substrate, such as syringaldazine (B1682856) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), by laccase, leading to a measurable color change.

-

Reaction Mixture:

-

Phosphate buffer (pH 6.5)

-

Syringaldazine solution (in methanol)

-

Enzyme solution

-

-

Procedure:

-

Equilibrate the reaction mixture to 30°C.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the increase in absorbance at 530 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance.

-

Analysis of this compound and its Precursors by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard method for the qualitative and quantitative analysis of ellagitannins.

Protocol 4.3.1: HPLC-DAD Analysis

-

Sample Preparation:

-

Extract plant material with a suitable solvent (e.g., methanol/water mixture).

-

Filter the extract through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) set to scan a range of wavelengths (e.g., 200-400 nm) to capture the UV spectra of the different compounds.

-

-

Quantification:

-

Use external standards of purified this compound and its precursors to create calibration curves for quantification.

-

Regulation of this compound Biosynthesis

The biosynthesis of hydrolyzable tannins, including this compound, is a tightly regulated process influenced by both developmental cues and environmental stimuli.

Hormonal Regulation

Plant hormones play a crucial role in modulating the production of secondary metabolites. Jasmonic acid (JA) and its derivatives are well-known signaling molecules involved in plant defense responses[7]. Wounding or herbivore attack triggers the JA signaling pathway, which can lead to the upregulation of genes involved in tannin biosynthesis as a defense mechanism[8].

Environmental Regulation

Light is another critical environmental factor that influences the accumulation of tannins. Light signaling pathways, mediated by photoreceptors, can regulate the expression of key biosynthetic genes[9]. Increased light intensity has been shown to correlate with higher levels of tannins in some plant species, suggesting a role for these compounds in photoprotection[10].

Conclusion and Future Perspectives

The biosynthetic pathway of this compound represents a fascinating example of the complex chemical machinery in plants. While the major steps have been outlined, significant gaps in our knowledge remain, particularly concerning the specific enzymes and their kinetics in the final stages of the pathway. Future research should focus on the isolation and characterization of these enzymes, which will be instrumental for the potential heterologous production of this compound in microbial or plant-based systems. A deeper understanding of the regulatory networks will also provide opportunities to enhance the production of this valuable compound in its native plant sources through targeted breeding or genetic engineering approaches. The continued exploration of this compound biosynthesis holds great promise for advancing both fundamental plant science and the development of novel pharmaceuticals.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Elucidation and reconstitution of hydrolyzable tannin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regulation of Plant Tannin Synthesis in Crop Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. A Comprehensive Review of Pedunculagin: Sources, Chemistry, Biological and Pharmacological Insights | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Light Induced Regulation Pathway of Anthocyanin Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Casuarinin: Natural Sources, Quantification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarinin, a notable ellagitannin, has garnered significant interest within the scientific community due to its diverse bioactive properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing its presence in various plant species. A comprehensive summary of the quantitative data available on this compound content is presented in a structured tabular format for comparative analysis. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, providing researchers with practical methodologies. The guide also delves into the molecular mechanisms of this compound, with a specific focus on its role in inducing apoptosis via the Fas/FasL signaling pathway and its modulatory effects on the MAPK signaling cascade. Visual diagrams generated using Graphviz are included to clearly illustrate these complex biological processes and experimental workflows.

Natural Sources of this compound

This compound has been identified and isolated from a variety of plant sources, spanning different families and species. The primary sources include:

-

Pomegranate (Punica granatum): The pericarp, or peel, of the pomegranate fruit is a well-documented source of this compound.[1][2]

-

She-oak (Casuarina species): Various species within the Casuarina genus, such as Casuarina equisetifolia (Australian pine), are known to contain this compound in their leaves and branchlets.[3]

-

Terminalia species: The bark of Terminalia arjuna is a significant source of this compound.[1][4][5][6][7][8][9]

-

Other Sources: this compound has also been reported in Stachyurus species and Alnus sieboldiana.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes the available quantitative data for this compound in some of its primary sources.

| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |

| Punica granatum | Pericarp (Peel) | Data not explicitly available for this compound; however, peels are rich in ellagitannins like Punicalagin (28.03–104.14 mg/g).[10] | HPLC-DAD–ESI/MSn, UPLC-QTOF-MS | [10][11] |

| Casuarina equisetifolia | Branchlets | Total phenolics are high (up to 169.23 mg/g), but specific data for this compound is not provided.[3] | N/A | [3] |

| Terminalia arjuna | Bark | Qualitatively confirmed as a constituent, but specific quantitative data is not available. The bark contains a high percentage of tannins (16%).[4][6] | N/A | [4][6] |

Note: There is a notable gap in the literature regarding the precise quantification of this compound in many of its known sources. Much of the existing research focuses on total phenolic or total ellagitannin content. Further targeted quantitative studies are required to accurately determine the yield of this compound from these natural sources.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound, as well as for assessing its biological activity.

Extraction and Isolation of this compound

The following workflow outlines a general procedure for the extraction and purification of this compound from plant material, primarily based on methods used for ellagitannins from sources like pomegranate peel.

Caption: Figure 1. A generalized workflow for the extraction and isolation of this compound from plant materials.

Protocol for Solid-Phase Extraction (SPE) of Ellagitannins:

-

Sample Preparation: Prepare a crude extract of the plant material using a suitable solvent (e.g., 70% acetone (B3395972) or methanol).

-

SPE Cartridge Conditioning: Condition a C18 or a specialized polyphenol SPE cartridge by passing a small volume of methanol followed by deionized water through the cartridge.

-

Sample Loading: Load the crude plant extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove sugars and other highly polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 5% methanol) can be performed to remove less polar impurities.

-

Elution: Elute the ellagitannins, including this compound, from the cartridge using a higher concentration of organic solvent, such as 80-100% methanol or ethanol.

-

Drying: Evaporate the solvent from the eluate to obtain a purified ellagitannin fraction.

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for the quantification of this compound.

Caption: Figure 2. A simplified workflow for the quantification of this compound using HPLC-DAD.

Detailed HPLC-DAD Method:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]

-

Mobile Phase: A gradient elution is typically employed.

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing over time to elute compounds with increasing hydrophobicity. An example gradient could be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-30 min, 30-50% B; followed by a wash and re-equilibration step.

-

Flow Rate: A flow rate of 0.8-1.0 mL/min is common.

-

Detection Wavelength: this compound can be detected at its UV absorbance maximum, which is typically around 280 nm. A DAD allows for the monitoring of multiple wavelengths and spectral analysis to confirm peak purity.

-

Quantification: A calibration curve is constructed by injecting standard solutions of purified this compound at known concentrations. The concentration of this compound in the plant extract is then determined by comparing the peak area of the analyte to the calibration curve.

Assessment of Apoptosis via Fas/FasL Pathway

The induction of apoptosis by this compound can be assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Protocol for Annexin V/PI Apoptosis Assay:

-

Cell Culture and Treatment: Seed a suitable cell line (e.g., MCF-7 breast cancer cells) in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include both untreated and positive controls.

-

Cell Harvesting: Gently harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Analysis of MAPK Signaling Pathway Modulation

Western blotting can be used to determine the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK1/2 and p38.

Western Blot Protocol for Phosphorylated ERK1/2 and p38:

-

Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2) and p38 (p-p38), as well as antibodies for total ERK1/2 and total p38 (as loading controls). This is typically done overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the relative change in phosphorylation upon this compound treatment.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways influenced by this compound.

Caption: Figure 3. This compound promotes apoptosis by enhancing the expression of Fas Ligand, which initiates a caspase cascade.[14]

Caption: Figure 4. This compound inhibits the phosphorylation of ERK1/2 and p38, thereby modulating cellular responses mediated by the MAPK pathway.

Conclusion

This compound is a promising ellagitannin with significant biological activities. This guide has provided a comprehensive overview of its natural sources, albeit with a need for more precise quantitative data. The detailed experimental protocols for its extraction, isolation, quantification, and bioactivity assessment offer a practical resource for researchers. The elucidation of its involvement in the Fas/FasL and MAPK signaling pathways provides a foundation for further investigation into its therapeutic potential in areas such as oncology and inflammatory diseases. Future research should focus on optimizing extraction and purification methods to improve yields and on conducting more extensive quantitative surveys of this compound in a wider range of plant species.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Primary Metabolites, Anthocyanins, and Hydrolyzable Tannins in the Pomegranate Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Seasonal changes in tannin and nitrogen contents of Casuarina equisetifolia branchlets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Annexin V Staining Protocol [bdbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. citrech.it [citrech.it]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Casuarinin from Punica granatum Pericarp: Quantification, Bioactivity, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Punica granatum L. (pomegranate) pericarp, a significant by-product of the juice industry, is a rich reservoir of bioactive ellagitannins. Among these, Casuarinin, a hydrolyzable tannin, has garnered scientific interest for its potent pharmacological activities. This technical guide provides an in-depth overview of this compound from pomegranate pericarp, focusing on its quantification, detailed experimental protocols for its extraction and analysis, and its mechanisms of action through various cellular signaling pathways. While quantitative data for this compound specifically is limited in current literature, this guide contextualizes its presence among other major tannins like punicalagin. We detail its significant anti-inflammatory, antioxidant, and pro-apoptotic effects, supported by diagrams of the underlying NF-κB, MAPK, and Fas/FasL signaling pathways. This document serves as a comprehensive resource for professionals in research and drug development exploring the therapeutic potential of this compound.

Introduction

The pomegranate fruit, Punica granatum, has been utilized for centuries in traditional medicine. Modern research has identified the pericarp (peel), which constitutes up to 50% of the fruit's total weight, as an exceptionally rich source of polyphenols, particularly hydrolyzable tannins known as ellagitannins[1]. These compounds, including punicalagin, ellagic acid, and this compound, are responsible for the pericarp's potent antioxidant, anti-inflammatory, and anticancer properties[1]. This compound (a galloyl-bis-HHDP-hex derivative) is a key bioactive constituent that modulates critical cellular pathways, making it a compound of high interest for therapeutic development. This guide consolidates the current knowledge on this compound from pomegranate pericarp to facilitate further research and application.

Quantification of this compound in Punica granatum Pericarp

While this compound has been identified as a component of pomegranate pericarp in multiple studies, specific quantitative data (e.g., mg/g of dry weight) remains scarce in the available scientific literature. Its presence has been confirmed through advanced analytical techniques like UPLC-Q-TOF-MS/MS, but it is often overshadowed by the more abundant ellagitannin, punicalagin.

For context, the concentration of major related ellagitannins in pomegranate peel varies significantly based on cultivar, extraction method, and processing conditions. This variation underscores the need for specific quantification of this compound in future studies.

Table 1: Major Ellagitannins Identified in Punica granatum Pericarp Extracts and Their Reported Concentrations.

| Compound | Chemical Class | Reported Concentration Range (mg/g Dry Weight) | Method of Analysis | Reference |

|---|---|---|---|---|

| This compound | Hydrolyzable Tannin | Presence confirmed, but quantitative data is limited. | UPLC-Q-TOF-MS/MS | [2] |

| Punicalagin (α & β) | Hydrolyzable Tannin | 28.03 - 104.14 | UPLC-QQQ-MS | [2] |

| Punicalin | Hydrolyzable Tannin | Dominant compound, variable concentrations. | UHPLC-QTOF-MS | [2] |

| Corilagin | Hydrolyzable Tannin | Dominant compound, variable concentrations. | UHPLC-QTOF-MS | [2] |

| Ellagic Acid | Hydrolyzable Tannin | ~2.8 - 3.2 | HPLC |[3] |

Experimental Protocols

This section outlines the detailed methodologies for the extraction, isolation, quantification, and bioactivity assessment of this compound from pomegranate pericarp.

General Workflow for this compound Analysis

The overall process involves extraction from the raw material, followed by purification to isolate the target compound, and subsequent analysis for quantification and biological activity.

Extraction Protocol

This protocol is a generalized method based on common solvent extraction techniques for polyphenols from pomegranate peel.

-

Preparation: Obtain fresh pomegranate pericarp, wash, and dry using methods such as oven-drying (e.g., 60°C) or freeze-drying to preserve phytochemical integrity[3]. Grind the dried peel into a fine powder (e.g., < 280 µm).

-

Solvent Extraction: Macerate the powdered peel in a polar solvent. Methanol, ethanol, and acetone (B3395972) are commonly used. An ethanol-water mixture (e.g., 70:30 v/v) is often effective.

-

Procedure:

-

Mix the peel powder with the solvent at a solid-to-liquid ratio of approximately 1:10 (w/v).

-

Agitate the mixture at room temperature for 24-48 hours or use advanced methods like ultrasound-assisted extraction (UAE) for shorter durations.

-

Separate the supernatant by centrifugation (e.g., 4000 rpm for 15 minutes).

-

Repeat the extraction process on the pellet to maximize yield.

-

-

Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Isolation and Purification Protocol

This protocol uses column chromatography, a standard method for purifying specific tannins[1].

-

Adsorbent Chromatography: Dissolve the crude extract in water and apply it to an Amberlite XAD-16 resin column.

-

Elution (Step 1): Wash the column with distilled water to remove sugars and other highly polar compounds.

-

Elution (Step 2): Elute the phenolic compounds using a stepwise gradient of methanol or ethanol in water. Collect fractions and monitor using Thin Layer Chromatography (TLC) or HPLC.

-

Gel Filtration: Pool the fractions rich in this compound and further purify them using a Sephadex LH-20 column, eluting with methanol or an ethanol-water mixture. This step separates compounds based on molecular size and polarity.

-

Preparative HPLC: For high-purity this compound, subject the enriched fraction to preparative reversed-phase HPLC (RP-HPLC)[4]. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water (often containing a small amount of formic acid, e.g., 0.1%).

Quantification by HPLC-DAD/MS

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or coupled with Mass Spectrometry (MS) is the standard for quantification[2].

-

System: An HPLC or UPLC system equipped with a C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile Phase: A binary gradient of (A) 0.1-0.3% formic acid in water and (B) acetonitrile[2].

-

Gradient Elution: A typical gradient might be: 0-10 min, 5-27.5% B; 10-12.5 min, 27.5-55% B; followed by a wash and re-equilibration step[2].

-

Detection: Monitor at 280 nm and 360 nm. For confirmation, use an ESI-MS detector in negative ion mode.

-

Quantification: Create a calibration curve using a purified this compound standard of known concentrations. Quantify this compound in the extract by comparing its peak area to the standard curve.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities by modulating key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

This compound demonstrates potent anti-inflammatory effects by targeting two central inflammatory pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). In response to stimuli like Tumor Necrosis Factor-alpha (TNF-α), this compound inhibits the activation of NF-κB and the phosphorylation of ERK and p38 MAPK. This dual inhibition prevents the transcription and release of numerous pro-inflammatory mediators, including adhesion molecules (ICAM-1) and cytokines (IL-1β, IL-6, IL-8), thereby reducing the inflammatory response.

Antioxidant & Neuroprotective Effects: ROS and MAPK Modulation

This compound provides neuroprotection by mitigating oxidative stress. In conditions like glutamate-induced toxicity, excess Reactive Oxygen Species (ROS) are generated, which leads to the hyper-phosphorylation of MAPK pathway components (ERK1/2 and p38), ultimately triggering apoptosis. This compound acts as a potent antioxidant, inhibiting the initial ROS production. This action prevents the downstream activation of the MAPK pathway, thereby suppressing chromatin condensation and protecting neuronal cells from apoptotic death[1].

Anticancer Activity: Cell Cycle Arrest and Apoptosis Induction

This compound exhibits antiproliferative activity against cancer cells by inducing both cell cycle arrest and apoptosis[4]. It upregulates the expression of the p21/WAF1 protein, a cyclin-dependent kinase inhibitor that blocks cell cycle progression at the G0/G1 checkpoint. Concurrently, this compound activates the extrinsic apoptosis pathway by enhancing the activity of the Fas/Fas ligand system. This dual-pronged approach effectively halts cancer cell proliferation and promotes programmed cell death[4].

Conclusion and Future Perspectives

This compound, a key ellagitannin in Punica granatum pericarp, demonstrates significant therapeutic potential through its multi-target biological activities. Its ability to modulate fundamental cellular pathways like NF-κB, MAPK, and apoptosis signaling pathways positions it as a strong candidate for the development of novel anti-inflammatory, neuroprotective, and anticancer agents. However, a notable gap exists in the literature regarding its precise quantification in pomegranate pericarp across different cultivars and processing methods. Future research should focus on establishing standardized analytical methods for this compound quantification, conducting comprehensive preclinical and clinical studies to validate its efficacy and safety, and exploring synergistic effects with other pomegranate polyphenols. Such efforts will be crucial for translating the therapeutic promise of this compound into tangible clinical applications.

References

- 1. jast.modares.ac.ir [jast.modares.ac.ir]

- 2. Profiling Phenolic Composition in Pomegranate Peel From Nine Selected Cultivars Using UHPLC-QTOF-MS and UPLC-QQQ-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Processing Factors Affecting the Phytochemical and Nutritional Properties of Pomegranate (Punica granatum L.) Peel Waste: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. citrech.it [citrech.it]

The Biological Activities of Casuarinin: A Technical Overview for Drug Discovery and Development

Introduction: Casuarinin, a C-glycosidic ellagitannin, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Isolated from various plant species, including Terminalia arjuna, Laguncularia racemosa, and Plinia cauliflora, this hydrolyzable tannin exhibits a remarkable spectrum of biological activities.[1][2][3] Its multifaceted therapeutic potential stems from its potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This document provides a comprehensive technical guide on the core biological activities of this compound, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key cellular pathways.

Anticancer Activity

This compound demonstrates significant antiproliferative effects against various cancer cell lines. Its primary mechanisms involve the induction of apoptosis (programmed cell death) and cell cycle arrest, effectively halting the growth and spread of malignant cells.

Mechanisms of Action

Apoptosis Induction: In human breast adenocarcinoma (MCF-7) cells, this compound induces apoptosis by enhancing the Fas/APO-1 receptor and its ligands (both membrane-bound and soluble forms).[1] This activation of the extrinsic apoptosis pathway is a key component of its anticancer effect. Further studies in cholangiocarcinoma cells showed that related compounds induce apoptosis and increase multi-caspase activity.[4]

Cell Cycle Arrest: this compound effectively inhibits the proliferation of MCF-7 cells by blocking the cell cycle progression at the G0/G1 phase.[1][3] This arrest is associated with an increased expression of the p21/WAF1 protein, a critical regulator of the cell cycle.[1]

Signaling Pathways

The anticancer effects of this compound are mediated through specific signaling pathways. The induction of p21 is a crucial step in G0/G1 cell cycle arrest, while the upregulation of the Fas/FasL system directly triggers the apoptotic cascade.

Quantitative Data: Cytotoxicity

The cytotoxic potential of this compound and related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound/Extract | Cell Line | IC50 Value (µM) | Biological Effect |

| (±)-TTPG-B (Kusunokinin Derivative) | KKU-M213 (Cholangiocarcinoma) | 0.01 ± 0.001 | Cytotoxicity |

| (±)-TTPG-A (Kusunokinin Derivative) | KKU-M213 (Cholangiocarcinoma) | 0.07 | Cytotoxicity |

| (±)-TTPG-B (Kusunokinin Derivative) | MDA-MB-468 (Breast Cancer) | 0.43 ± 0.01 | Cytotoxicity |

| (±)-TTPG-B (Kusunokinin Derivative) | MDA-MB-231 (Breast Cancer) | 1.83 ± 0.04 | Cytotoxicity |

| (±)-Kusunokinin | KKU-M213 (Cholangiocarcinoma) | 4.47 | Cytotoxicity |

| Butein | HeLa (Cervical Cancer) | 8.66 | Cytotoxicity |

| Butein | K562 (Leukemia) | 13.91 | Cytotoxicity |

| Butin | K562 (Leukemia) | 19.67 | Cytotoxicity |

Table 1: Summary of IC50 values for this compound-related compounds against various cancer cell lines. Data compiled from studies on related polyphenols and lignans.[4][5]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, particularly in models of lipopolysaccharide (LPS)-induced inflammation.

Mechanisms of Action

Inhibition of Pro-inflammatory Mediators: this compound significantly suppresses the production of key inflammatory molecules. In LPS-stimulated RAW 264.7 macrophages, related compounds have been shown to decrease nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).[6][7]

Suppression of NF-κB and MAPK Pathways: The anti-inflammatory effects of this compound are primarily attributed to its ability to block the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6] It inhibits the phosphorylation of IκB, which prevents the translocation of NF-κB into the nucleus to initiate the transcription of inflammatory genes.[7] Concurrently, it dose-dependently inhibits the activation of ERK and p38 MAPK.[6]

Signaling Pathways

Antioxidant Activity

This compound is a powerful antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage.

Mechanism of Action

The primary antioxidant mechanism of this compound is its ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2][8] This activity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize radicals. The structural flexibility of this compound, particularly its rotatable 5-galloyl group, may contribute to its strong antioxidant activity compared to more rigid related tannins.[9]

Quantitative Data: Radical Scavenging

| Extract/Compound | Concentration | DPPH Radical Scavenging Rate |

| 70% Ethanolic Extract of Plinia cauliflora Leaves | - | 94.8% |

| Tannin Derivative of L. racemosa | 0.25 mg/mL | 89.08% |

Table 2: DPPH radical scavenging activity of extracts containing this compound.[2][8]

Antimicrobial Activity

This compound and extracts containing it have demonstrated notable activity against a range of pathogens, including fungi and bacteria.

Mechanism of Action

The antimicrobial effects of this compound are linked to its ability to disrupt microbial cell integrity. In bacteria, it can induce destabilization and rupture of the cell wall, leading to cell death.[10] Against Candida species, its activity is enhanced when used without an osmotic support, suggesting that it targets cellular integrity.[2]

Quantitative Data: Antimicrobial Efficacy

| Extract/Compound | Organism | MIC (µg/mL) |

| 70% Ethanolic Extract of P. cauliflora | Candida albicans | 625 |

| 70% Ethanolic Extract of P. cauliflora | Candida parapsilosis | 625 |

| 70% Ethanolic Extract of P. cauliflora | Candida tropicalis | 625 |

| This compound | Candida krusei | Most susceptible strain |

Table 3: Minimum Inhibitory Concentration (MIC) values for extracts containing this compound against Candida species.[2]

Neuroprotective Activity

This compound also shows promise as a neuroprotective agent, primarily by mitigating oxidative stress-induced neuronal cell death.

Mechanism of Action

In a model of glutamate-induced neurotoxicity in HT22 murine hippocampal cells, this compound prevented cell death by inhibiting the intracellular production of reactive oxygen species (ROS).[11] This reduction in oxidative stress, in turn, diminished the phosphorylation of extracellular signal-regulated kinase (ERK)-1/2 and p38, key components of the MAPK pathway that are crucial in oxidative stress-mediated neuronal apoptosis.[11][12]

Detailed Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (or control compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting viability against drug concentration.

Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM in methanol). Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid).

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

Anti-inflammatory Assessment (Nitric Oxide Assay)

This protocol measures the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452), using the Griess reagent.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), to the wells (excluding the negative control) and incubate for 18-24 hours.

-

Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubation & Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.

Antimicrobial Susceptibility (Broth Microdilution Assay for MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) in a suitable broth.

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes, no drug) and a negative control (broth, no microbes).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.

References

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. Anti-Candida Targets and Cytotoxicity of this compound Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of (±)-Kusunokinin Derivatives towards Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the anticancer potential of extracts and compounds from the heartwood of Cotinus coggygria Scop. wild growing in Serbia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses TNF-α-induced ICAM-1 expression via blockade of NF-κB activation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Murrayanine Attenuates Lipopolysaccharide-induced Inflammation and Protects Mice from Sepsis-associated Organ Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of the Inhibitory Potential of Casuarictin, an Ellagitannin Isolated from White Mangrove (Laguncularia racemosa) Leaves, on Snake Venom Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protective effect of this compound against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [논문]Protective effect of this compound against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation [scienceon.kisti.re.kr]

The Antioxidant Mechanism of Casuarinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin, a hydrolyzable tannin found in various medicinal plants, has garnered significant interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through a multi-faceted approach that includes direct radical scavenging, modulation of cellular antioxidant defense systems, and regulation of key signaling pathways.

Direct Radical Scavenging Activity

This compound is a highly effective scavenger of free radicals, a property attributed to its polyphenolic structure rich in hydroxyl groups that can donate hydrogen atoms to neutralize reactive oxygen species (ROS). Its efficacy has been quantified in several in vitro assays.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50 of this compound | Reference Compound | IC50 of Reference |

| DPPH | 14 ± 1 µM[1][2] | Trolox | 67 ± 2 µM[1][2] |

| DPPH | 5.37 ± 0.06 µg/mL[3][4] | Trolox | 5.54 ± 0.03 µg/mL[4] |

| ABTS | 2 ± 1 µM[1][2] | Trolox | 31 ± 1 µM[1][2] |

Cellular Antioxidant Effects

Beyond direct radical scavenging, this compound enhances the cellular antioxidant defense system. It has been shown to protect cells from oxidative stress-induced damage by modulating intracellular antioxidant levels and mitigating the production of reactive oxygen species.

In studies using Madin-Darby canine kidney (MDCK) cells exposed to hydrogen peroxide (H₂O₂), pretreatment with this compound led to a dose-dependent decrease in intracellular ROS levels.[5] Furthermore, this compound was effective in preventing the depletion of intracellular glutathione (B108866) (GSH), a critical component of the cellular antioxidant defense system.[5]

Table 2: Effect of this compound on Cellular Antioxidant Parameters

| Cell Line | Stressor | Parameter Measured | Effect of this compound |

| MDCK | H₂O₂ | Intracellular ROS | Dose-dependent decrease[5] |

| MDCK | H₂O₂ | Intracellular GSH | Prevention of depletion[6][7] |

| HT22 | Glutamate | Intracellular ROS | Inhibition of production[8][9] |

Modulation of Antioxidant Enzyme Activity

This compound has been demonstrated to positively influence the activity of key antioxidant enzymes, further bolstering the cellular defense against oxidative stress. In a study on ethanol-induced gastric ulcers in rats, oral administration of this compound (100 mg/kg) resulted in a significant increase in the levels of catalase and was also able to increase the levels of superoxide (B77818) dismutase (SOD).[10][11]

Table 3: Effect of this compound on Antioxidant Enzyme Levels

| Enzyme | Effect of this compound (100 mg/kg) in rats |

| Catalase (CAT) | 586% increase in levels[10][11] |

| Superoxide Dismutase (SOD) | Increased levels[10][11] |

| Reduced Glutathione (GSH) | 194% increase in levels[10][11] |

Signaling Pathway Modulation

This compound's antioxidant and cytoprotective effects are also mediated through its interaction with cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway. There is also emerging evidence suggesting a potential role for the Nrf2 pathway.

MAPK Signaling Pathway

In studies on glutamate-induced neurotoxicity in HT22 murine hippocampal neuronal cells, this compound was found to prevent apoptosis by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and p38, key components of the MAPK pathway.[8] This suggests that this compound's neuroprotective effects are, at least in part, due to its ability to modulate these stress-activated signaling cascades.

Potential Nrf2 Pathway Activation

While direct evidence for this compound activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is still emerging, the significant increase in antioxidant enzymes like catalase suggests its potential involvement. The Nrf2 pathway is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes, including those for SOD, catalase, and glutathione synthesis. Further research is warranted to elucidate the precise role of the Nrf2/antioxidant response element (ARE) signaling pathway in the antioxidant mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).

-

This compound stock solution and serial dilutions in a suitable solvent (e.g., methanol).

-

Reference antioxidant (e.g., Trolox, Ascorbic Acid) stock solution and serial dilutions.

-

Methanol or ethanol (B145695) (spectrophotometric grade).

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.

-

In a 96-well plate or cuvettes, add a specific volume of the this compound dilutions or reference compound.

-

Add the DPPH working solution to initiate the reaction.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A blank containing only the solvent and DPPH solution is also measured.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Principle: The pre-formed ABTS•+ radical has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

-

Reagents:

-

ABTS solution (e.g., 7 mM in water).

-

Potassium persulfate solution (e.g., 2.45 mM in water).

-

This compound stock solution and serial dilutions.

-

Reference antioxidant (e.g., Trolox).

-

Phosphate buffered saline (PBS) or ethanol.

-

-

Procedure:

-

Generate the ABTS•+ radical by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a specific volume of the this compound dilutions or reference compound to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Principle: DCFH-DA is a non-fluorescent compound that can diffuse into cells. Once inside, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Materials:

-

Cell line (e.g., MDCK, HT22).

-

Cell culture medium and supplements.

-

This compound stock solution.

-

Oxidative stress inducer (e.g., H₂O₂, glutamate).

-

DCFH-DA solution.

-

Phosphate Buffered Saline (PBS).

-

Flow cytometer or fluorescence microscope.

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Induce oxidative stress by adding the stressor (e.g., H₂O₂).

-

Incubate the cells with DCFH-DA solution in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Harvest the cells and resuspend them in PBS.

-

Analyze the fluorescence intensity of DCF using a flow cytometer or visualize under a fluorescence microscope.

-

Intracellular Glutathione (GSH) Assay

This assay measures the intracellular levels of reduced glutathione.

-

Principle: This method often utilizes a fluorescent probe, such as monochlorobimane (B1663430) (MCB) or ThiolTracker™ Violet, which becomes fluorescent upon binding to GSH.

-

Materials:

-

Cell line.

-

This compound stock solution.

-

Oxidative stress inducer.

-

GSH-specific fluorescent probe.

-

PBS.

-

Flow cytometer.

-

-

Procedure:

-

Culture and treat cells with this compound and the oxidative stress inducer as described for the ROS assay.

-

Incubate the cells with the GSH-specific fluorescent probe according to the manufacturer's instructions.

-

Wash the cells to remove the unbound probe.

-

Harvest and resuspend the cells in PBS.

-

Measure the fluorescence intensity using a flow cytometer.

-

Western Blot Analysis for MAPK Pathway Proteins

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK and p38.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize the total and phosphorylated forms of the target proteins.

-

Materials:

-

Cell line (e.g., HT22).

-

This compound stock solution.

-

Stimulant (e.g., glutamate).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Culture and treat cells with this compound and the stimulant.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

The membrane can be stripped and re-probed with antibodies for total protein or a loading control (e.g., β-actin or GAPDH) to normalize the results.

-

Conclusion

This compound exhibits a robust and multifaceted antioxidant mechanism. Its ability to directly scavenge free radicals, enhance cellular antioxidant defenses by preserving intracellular GSH, and modulate the activity of key antioxidant enzymes like catalase underscores its potential as a potent antioxidant agent. Furthermore, its capacity to interfere with pro-apoptotic signaling pathways, such as the MAPK pathway, highlights its cytoprotective properties. While the involvement of the Nrf2 pathway is a promising area for future investigation, the existing evidence strongly supports the significant antioxidant potential of this compound. This technical guide provides a foundational understanding of these mechanisms, offering valuable insights for researchers and professionals engaged in the development of novel antioxidant-based therapeutics.

References

- 1. Nrf2 activation protects against solar-simulated ultraviolet radiation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Procyanidin C1 Activates the Nrf2/HO-1 Signaling Pathway to Prevent Glutamate-Induced Apoptotic HT22 Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

The Anti-inflammatory Potential of Casuarinin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarinin, a hydrolyzable tannin found in various medicinal plants, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its impact on key signaling pathways. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling cascades modulated by this natural compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of this compound for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products represent a rich source of bioactive compounds with therapeutic potential. This compound, an ellagitannin, has emerged as a promising candidate due to its potent anti-inflammatory and antioxidant activities. This guide delves into the core mechanisms of this compound's anti-inflammatory action.

Core Mechanisms of Anti-inflammatory Action

Preclinical studies have elucidated that this compound exerts its anti-inflammatory effects primarily through the inhibition of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of a plethora of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. In inflammatory conditions, signaling molecules like Tumor Necrosis Factor-alpha (TNF-α) trigger the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate gene transcription.

This compound has been shown to significantly inhibit TNF-α-induced NF-κB activation.[1][2][3] This inhibition prevents the nuclear translocation of NF-κB, thereby suppressing the expression of its downstream target genes.

References

- 1. This compound suppresses TNF-α-induced ICAM-1 expression via blockade of NF-κB activation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses TARC/CCL17 and MDC/CCL22 production via blockade of NF-κB and STAT1 activation in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Casuarinin: A Novel Activator of Skeletal Muscle Satellite Cells for Regenerative Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Skeletal muscle possesses a remarkable capacity for regeneration, a process fundamentally driven by a population of resident stem cells known as satellite cells (SCs). In response to stimuli such as injury or exercise, quiescent SCs become activated, proliferate to expand the myogenic progenitor pool, and subsequently differentiate and fuse to repair or form new muscle fibers. The identification of pharmacological agents that can potently and specifically activate this intrinsic regenerative mechanism is a key objective in the development of therapies for muscle-wasting disorders like sarcopenia and muscular dystrophies.

This technical guide focuses on Casuarinin, an ellagitannin identified as a potent and selective activator of skeletal muscle satellite cells. Drawing from preclinical in vitro and in vivo studies, this document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its study, and an elucidation of its proposed mechanism of action. This compound has been shown to stimulate the proliferation of quiescent satellite cells, a critical initiating step in muscle regeneration, primarily through the upregulation of Interleukin-6 (IL-6) expression. This guide is intended to serve as a foundational resource for researchers in muscle biology and professionals in drug development interested in exploring the therapeutic potential of this compound and related compounds.

Quantitative Efficacy of this compound

The biological activity of this compound on skeletal muscle satellite cells has been quantified through both in vitro and in vivo assays. The primary endpoints measured include the proliferation of satellite cells and the induction of key signaling molecules.

In Vitro Proliferation of Satellite Cells

The proliferative effect of this compound on primary satellite cells was assessed using a 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay, which measures DNA synthesis in replicating cells. This compound demonstrated a significant, dose-dependent increase in SC proliferation.[1] Notably, this effect was selective for satellite cells, as no significant proliferative effect was observed on myoblasts.[2][3]

| Treatment Group | Concentration | Outcome Measure | Result | Significance (p-value) |

| Control | - | BrdU Incorporation | Baseline | - |

| This compound | 50 nM | BrdU Incorporation | Significant Increase | p < 0.01 |

| 100 nM | BrdU Incorporation | Significant Increase | p < 0.01 | |

| 200 nM | BrdU Incorporation | Significant Increase | p < 0.01 | |

| 400 nM | BrdU Incorporation | Significant Increase | p = 0.02 | |

| HGF (Positive Control) | 5 ng/mL | BrdU Incorporation | Significant Increase | p < 0.05 |

Data summarized from Nishimura et al., Nutrients, 2022.[1][4]

In Vitro Gene Expression Analysis

To investigate the mechanism of action, the effect of this compound on the expression of Interleukin-6 (IL-6), a myokine known to be essential for SC activation and proliferation, was quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[1][3][4]

| Treatment Group | Concentration | Outcome Measure | Result (Fold Change vs. Control) | Significance (p-value) |

| Control | - | IL-6 mRNA Expression | 1.0 | - |

| This compound | 330 nM | IL-6 mRNA Expression | ~2.5-fold increase | p < 0.05 |

Data summarized from Nishimura et al., Nutrients, 2022.[4]

In Vivo Satellite Cell Activation in a Rodent Model

The efficacy of orally administered this compound was evaluated in an in vivo rodent model. Satellite cell activation in the skeletal muscle of rats was quantified by measuring the incorporation of BrdU into the nuclei of satellite cells.

| Treatment Group | Dosage | Outcome Measure | Result | Significance (p-value) |

| Control (Water) | - | BrdU+ SCs / 1000 myonuclei | Baseline | - |

| This compound | 4 mg/kg/day | BrdU+ SCs / 1000 myonuclei | Significant Increase | p < 0.05 |

| 8 mg/kg/day | BrdU+ SCs / 1000 myonuclei | Significant Increase | p < 0.05 |

Data summarized from Nishimura et al., Nutrients, 2022.[3][4]

Proposed Mechanism of Action: The IL-6/JAK2/STAT3 Signaling Axis